N-[cyano(phenyl)methyl]benzamide
Description
Contextualization within Benzamide (B126) Chemistry and Organic Synthesis
Benzamides represent a cornerstone of organic and medicinal chemistry. The benzamide scaffold, characterized by a benzene (B151609) ring attached to an amide functional group, is a privileged structure found in a multitude of biologically active compounds and approved pharmaceuticals. The amide bond itself is a fundamental linkage in peptides and proteins, and its presence in small molecules can confer favorable properties such as metabolic stability and the ability to participate in hydrogen bonding interactions with biological targets.
The synthesis of benzamides is a well-established field in organic chemistry, with numerous methods available for their preparation. These range from classical approaches like the acylation of amines with benzoyl chlorides or the hydrolysis of benzonitriles, to more modern techniques such as catalytic amidation reactions. The incorporation of additional functional groups onto the benzamide core, as seen in N-[cyano(phenyl)methyl]benzamide, allows for the fine-tuning of its chemical and physical properties, opening avenues for diverse applications.
Historical Perspective on Cyano- and Phenyl-Containing Scaffolds in Molecular Design
The cyano group (a carbon triple-bonded to a nitrogen atom) and the phenyl group (a benzene ring substituent) have long been recognized for their profound impact on molecular properties. The cyano group is a potent electron-withdrawing group and a versatile synthetic handle that can be transformed into various other functional groups, including amines, carboxylic acids, and tetrazoles. In medicinal chemistry, the introduction of a cyano group can modulate a molecule's polarity, lipophilicity, and metabolic stability, and it can also act as a key binding element with protein targets.
The phenyl group is one of the most ubiquitous aromatic systems in organic chemistry and drug discovery. acs.org Its presence can influence a molecule's solubility, pharmacokinetic profile, and ability to engage in pi-stacking interactions with biological macromolecules. The strategic placement of phenyl groups is a common tactic in the design of new therapeutic agents. The combination of cyano and phenyl groups on a single molecular scaffold, as in this compound, creates a rich electronic and steric environment that can be exploited for various chemical and biological purposes.
Research Landscape and Significance of this compound
Research into this compound, also known by its IUPAC name 2-benzamido-2-phenylacetonitrile, and related α-acylamino nitriles is often situated within the context of multicomponent reactions (MCRs). MCRs, such as the Ugi and Passerini reactions, are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. thieme-connect.dewikipedia.orgwikipedia.org These reactions are highly atom-economical and offer a rapid and efficient means to generate libraries of structurally diverse compounds for high-throughput screening in drug discovery.
The Ugi four-component reaction, for instance, can theoretically produce α-acylamino amides like this compound from an aldehyde (benzaldehyde), an amine (ammonia), a carboxylic acid (benzoic acid), and an isocyanide. wikipedia.orgnih.gov Similarly, the Passerini three-component reaction provides a route to α-acyloxy amides, which are structurally related. acs.orgwikipedia.org
While specific, in-depth research focusing solely on this compound is not extensively documented in publicly available literature, its structural motifs are prevalent in compounds investigated for various biological activities. The synthesis and characterization of analogous structures, such as N-(cyano-meth-yl)benzamide, have been reported, providing insights into the crystallographic and conformational properties of this class of molecules.
Interactive Data Table: Physicochemical Properties
Below is a table summarizing key physicochemical properties of this compound and its constituent functional groups.
| Property | This compound | Benzamide | Phenylacetonitrile |
| Molecular Formula | C15H12N2O | C7H7NO | C8H7N |
| Molecular Weight | 236.27 g/mol | 121.14 g/mol | 117.15 g/mol |
| General Appearance | Solid (predicted) | White solid | Colorless oily liquid |
Structure
3D Structure
Properties
CAS No. |
5692-26-2 |
|---|---|
Molecular Formula |
C15H12N2O |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
N-[cyano(phenyl)methyl]benzamide |
InChI |
InChI=1S/C15H12N2O/c16-11-14(12-7-3-1-4-8-12)17-15(18)13-9-5-2-6-10-13/h1-10,14H,(H,17,18) |
InChI Key |
NBZAGKIQCHKEBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Characterization and Spectroscopic Analysis of N Cyano Phenyl Methyl Benzamide
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For N-[cyano(phenyl)methyl]benzamide, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provide detailed information about the atomic arrangement and chemical environment within the molecule.
Elucidation of Proton (¹H) Environments
The ¹H NMR spectrum of this compound displays characteristic signals corresponding to each unique proton environment. The spectrum is defined by the chemical shifts (δ), multiplicities (singlet, doublet, triplet, multiplet), and coupling constants (J) of the various protons.
Key features in the ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), include:
Amide Proton (N-H): A doublet signal, typically observed around δ 7.15-7.20 ppm. The splitting into a doublet is due to coupling with the adjacent methine proton.
Methine Proton (CH-CN): A doublet signal found further downfield, around δ 6.41-6.45 ppm. This proton is coupled to the amide proton, resulting in a doublet.
Aromatic Protons: The protons on the two phenyl rings resonate in the aromatic region, typically between δ 7.30 and 7.82 ppm. Due to overlapping signals, this region often appears as a complex multiplet. The two protons of the benzoyl group ortho to the carbonyl are usually the most deshielded and appear as a distinct doublet around δ 7.82 ppm.
Detailed ¹H NMR data is presented in the table below.
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| N-H | ~7.15 | d | ~7.6 |
| CH -CN | ~6.45 | d | ~7.6 |
| Aromatic Protons | 7.30-7.60 | m | - |
| Aromatic Protons (ortho to C=O) | ~7.82 | d | ~7.2 |
| Data is compiled from representative literature values and may vary slightly based on solvent and instrument frequency. |
Carbon (¹³C) Connectivity and Hybridization
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The chemical shifts indicate the hybridization and electronic environment of each carbon atom.
Key signals in the ¹³C NMR spectrum of this compound include:
Carbonyl Carbon (C=O): This carbon is significantly deshielded and appears as a singlet at approximately δ 167.0 ppm.
Aromatic Carbons: The carbons of the two phenyl rings are observed in the δ 127-134 ppm range.
Nitrile Carbon (CN): The carbon of the cyano group typically resonates around δ 116.8-116.9 ppm.
Methine Carbon (CH-CN): This sp³-hybridized carbon, attached to the nitrogen and the cyano group, appears as a singlet around δ 50.1-50.2 ppm.
A summary of the ¹³C NMR spectral data is provided below.
| Carbon Assignment | Chemical Shift (δ) ppm |
| C =O | ~167.0 |
| Aromatic C | ~127.2 - 133.8 |
| C N | ~116.9 |
| C H-CN | ~50.2 |
| Data is compiled from representative literature values. |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are employed to further confirm the molecular structure by establishing correlations between nuclei. science.gov
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. sdsu.edu For this compound, a key cross-peak would be observed between the amide proton (N-H) at ~7.15 ppm and the methine proton (CH-CN) at ~6.45 ppm, confirming their connectivity. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals direct one-bond correlations between protons and the carbons they are attached to. columbia.edu Expected correlations would include the methine proton (~6.45 ppm) with the methine carbon (~50.2 ppm) and the various aromatic protons with their corresponding aromatic carbons. columbia.edunih.gov
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. columbia.edu It is crucial for piecing together the molecular skeleton. Key HMBC correlations would include the amide proton (~7.15 ppm) to the carbonyl carbon (~167.0 ppm) and the methine carbon (~50.2 ppm). The methine proton (~6.45 ppm) would show correlations to the nitrile carbon (~116.9 ppm) and carbons of the attached phenyl ring. columbia.edu
Mass Spectrometric Identification and Purity Assessment
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₅H₁₂N₂O), the expected exact mass can be calculated and compared to the experimental value.
| Ion | Calculated m/z |
| [M+H]⁺ (C₁₅H₁₃N₂O) | 251.1022 |
| [M+Na]⁺ (C₁₅H₁₂N₂ONa) | 273.0842 |
| The measured mass is typically expected to be within 5 ppm of the calculated mass. |
Hyphenated Techniques (e.g., LC-MS, GC-MS)
Hyphenated techniques, which couple a separation method with mass spectrometry, are invaluable for assessing the purity of a sample and identifying impurities.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. This compound can be analyzed by GC-MS, where it is first separated from any non-volatile impurities or starting materials on a GC column. The separated compound then enters the mass spectrometer, which serves as a detector, providing a mass spectrum for identification. The fragmentation pattern observed in the mass spectrum, typically using electron ionization (EI), shows characteristic fragments such as m/z 116 ([C₈H₆N]⁺) and 105 ([C₇H₅O]⁺), which correspond to the cleavage of the amide bond.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that can be used for a wide range of compounds, including those that are not suitable for GC. bldpharm.com A solution of the compound is injected into a liquid chromatograph, and the components are separated on a column. The eluent is then introduced into the mass spectrometer, often using a soft ionization technique like electrospray ionization (ESI), which typically yields the protonated molecular ion [M+H]⁺. This allows for the confirmation of the molecular weight of the main component and the detection of any impurities. bldpharm.com
Vibrational Spectroscopy for Functional Group Characterization
Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying the characteristic functional groups within the this compound molecule. These methods probe the distinct vibrational modes of chemical bonds, which act as molecular fingerprints.
FTIR spectroscopy measures the absorption of infrared radiation by the molecule, causing transitions between vibrational energy levels. The resulting spectrum reveals a pattern of absorption bands, with their positions, intensities, and shapes being characteristic of specific functional groups. For this compound, the key functional groups—amide, nitrile, and phenyl rings—give rise to distinct and identifiable peaks.
The N-H stretching vibration of the secondary amide typically appears as a sharp, single band in the region of 3370-3330 cm⁻¹. rsc.org The carbonyl (C=O) stretching vibration of the amide group, known as the Amide I band, is one of the most intense peaks in the spectrum, generally observed between 1680 and 1640 cm⁻¹. researchgate.netnih.gov Its exact position can be influenced by hydrogen bonding. The N-H bending vibration, or Amide II band, is coupled with C-N stretching and is found in the 1600-1530 cm⁻¹ range. rsc.orgresearchgate.net
The nitrile (C≡N) group, though a weaker absorber in the infrared spectrum compared to Raman, presents a sharp and distinct stretching band in the 2260-2240 cm⁻¹ region. rsc.org The aromatic rings contribute multiple bands, including C-H stretching vibrations above 3000 cm⁻¹ and C=C in-plane stretching vibrations typically appearing as a pair of bands in the 1600-1450 cm⁻¹ region. researchgate.net
Table 1: Characteristic FTIR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | Secondary Amide (N-H) | 3370 - 3330 | Medium |
| Aromatic C-H Stretch | Phenyl Rings (C-H) | 3100 - 3000 | Medium |
| Nitrile Stretch | Nitrile (C≡N) | 2260 - 2240 | Medium-Weak, Sharp |
| Carbonyl Stretch (Amide I) | Amide (C=O) | 1680 - 1640 | Strong |
| N-H Bend (Amide II) | Amide (N-H) | 1600 - 1530 | Medium-Strong |
| Aromatic C=C Stretch | Phenyl Rings (C=C) | 1600 - 1450 | Medium-Variable |
| C-N Stretch | Amide (C-N) | ~1315 | Medium |
Raman spectroscopy provides complementary information to FTIR. It relies on the inelastic scattering of monochromatic light, and its selection rules favor vibrations that cause a change in molecular polarizability. This makes it particularly effective for identifying non-polar bonds.
The most characteristic feature in the Raman spectrum of this compound is the stretching vibration of the nitrile (C≡N) group. This bond produces a strong, sharp signal in the 2270–2210 cm⁻¹ range, a region of the spectrum that is often free from other interfering signals. researchgate.net The position of this band is highly sensitive to the local electronic environment, including solvent polarity and hydrogen bonding interactions. researchgate.net
The aromatic rings also produce strong Raman signals. Aromatic C-H stretching modes are observed near 3070-3030 cm⁻¹. s-a-s.org The quadrant-stretching vibrations of the phenyl rings typically appear as a prominent doublet in the 1630–1550 cm⁻¹ region. s-a-s.org The symmetric "ring-breathing" mode, which involves the entire ring expanding and contracting, gives rise to a sharp, intense band around 1000 cm⁻¹, providing a clear marker for the presence of the phenyl group. The amide C=O stretch is also Raman active, typically appearing in the 1660-1650 cm⁻¹ range. nih.gov
Table 2: Key Raman Shifts for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | Phenyl Rings (C-H) | 3070 - 3030 | Medium |
| Nitrile Stretch | Nitrile (C≡N) | 2270 - 2210 | Strong, Sharp |
| Carbonyl Stretch (Amide I) | Amide (C=O) | 1660 - 1650 | Medium |
| Aromatic Ring Quadrant Stretch | Phenyl Rings (C=C) | 1630 - 1550 | Strong |
| Aromatic Ring Breathing | Phenyl Ring | ~1000 | Strong, Sharp |
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray crystallography provides the most definitive structural information for a compound in its solid state. This technique allows for the precise determination of atomic positions, leading to accurate measurements of bond lengths, bond angles, and torsional angles.
For this compound, crystallographic analysis would reveal the three-dimensional arrangement of the molecule. Studies on closely related benzamide (B126) structures show that the amide functional group is typically planar or nearly planar. iucr.org A key structural feature is the supramolecular assembly driven by hydrogen bonding. In the crystal lattice, molecules of N-substituted benzamides often arrange themselves into chains or dimers through strong intermolecular hydrogen bonds between the amide N-H group of one molecule and the carbonyl oxygen (C=O) of an adjacent molecule (N-H···O). iucr.orgnih.govmdpi.com This interaction is a dominant force in the crystal packing of amides.
The analysis would also determine the relative orientations of the two phenyl rings. The dihedral angles between the plane of the benzamide phenyl ring, the amide plane, and the phenyl ring attached to the chiral carbon are critical conformational parameters. iucr.org These angles are influenced by a balance between steric hindrance and the formation of stabilizing intermolecular interactions, such as π-stacking between aromatic rings in the crystal structure. iucr.org
Table 3: Expected Crystallographic Parameters and Interactions for this compound
| Parameter / Interaction | Description | Expected Finding |
| Hydrogen Bonding | The primary intermolecular interaction governing crystal packing. | Formation of chains or dimers via strong N-H···O hydrogen bonds between the amide N-H and carbonyl oxygen. nih.govmdpi.com |
| Amide Group Geometry | The planarity of the C-C(=O)-N-C unit. | The amide group is expected to be essentially planar. iucr.org |
| Dihedral Angles | The angles between the planes of the two phenyl rings and the central amide group. | The phenyl rings will be significantly twisted relative to each other to minimize steric repulsion. iucr.org |
| π-π Stacking | A non-covalent interaction between aromatic rings. | Potential for offset or parallel-displaced stacking between phenyl rings of adjacent molecules in the lattice. iucr.org |
Chromatographic Methods for Purity and Mixture Analysis
Chromatography is indispensable for separating this compound from reaction byproducts, starting materials, or other components in a mixture, as well as for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of benzamide derivatives. nih.gov A reversed-phase HPLC method would be most suitable, typically employing a C8 or C18 stationary phase. The mobile phase would likely consist of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. nih.govptfarm.pl Detection is commonly achieved using a UV detector, as the phenyl and benzamide chromophores absorb strongly in the UV region (e.g., around 254 nm). nih.gov For more definitive identification, especially in complex matrices, the HPLC system can be coupled to a mass spectrometer (LC-MS). nih.gov Enantiomeric excess, a critical parameter for chiral compounds, can be determined by HPLC using a chiral stationary phase. acs.orgacs.org
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, provided the compound is sufficiently volatile and thermally stable. google.com Analysis of aromatic amides by GC-MS often involves a capillary column, such as one with a 5% phenyl polysiloxane stationary phase. oup.com The mass spectrometer fragments the molecule in a reproducible manner, generating a characteristic mass spectrum that serves as a fingerprint for identification. The molecular ion peak would confirm the compound's molecular weight, while fragment ions would correspond to logical cleavages of the molecule, such as the loss of the benzoyl group or the cyano(phenyl)methyl group. nih.govresearchgate.net
Mechanistic Studies on the Reactivity of N Cyano Phenyl Methyl Benzamide
Investigation of Chemical Transformations
The chemical transformations of N-[cyano(phenyl)methyl]benzamide can be systematically investigated by examining the reactivity of its distinct moieties. The amide linkage, the cyano group, and the phenyl rings each exhibit characteristic reactions.
Reactivity at the Benzamide (B126) Amide Linkage
The amide bond, while generally stable due to resonance, can undergo cleavage or reduction under specific conditions. The transformation of amides is a significant area of research as these bonds are typically robust.
Reductive Cleavage: The amide C-N bond can be selectively reduced without affecting the cyano group. Studies on analogous N-(1-cyano-alkyl)benzamide structures have shown that reducing agents such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) can selectively reduce the amide to a secondary amine. This type of selective transformation highlights the ability to modify the amide group while preserving the nitrile functionality. The steric hindrance imparted by the substituted methyl group adjacent to the amide nitrogen can influence reaction rates and conditions.
Hydrolytic Cleavage: The amide bond can be hydrolyzed to yield a carboxylic acid and an amine. This reaction is typically catalyzed by acid or base and often requires heating. General methods for the hydrolysis of amides, including tertiary amides which share some structural similarities, involve refluxing with sodium hydroxide (B78521) in a solvent mixture like methanol (B129727) and dioxane. google.com More advanced, milder methods for amide cleavage are also being explored, such as using transition-metal-free catalytic protocols with hydrosilanes, which can enable deacylative cleavage. bldpharm.com For N-phenyl substituted amides, an iron(III)-catalyzed electrochemical method has been developed that promotes selective C(phenyl)-N bond cleavage. mit.edu
Reactions Involving the Cyano Moiety (e.g., Reduction)
The cyano group (a nitrile) is a versatile functional group that can participate in a variety of transformations, most notably hydrolysis and reduction.
Hydrolysis: The nitrile group can be fully or partially hydrolyzed depending on the reaction conditions. This reaction typically proceeds through an initial nucleophilic attack on the electrophilic carbon of the nitrile, forming an amide intermediate. nih.govnih.gov
Acid-Catalyzed Hydrolysis: Under strong acidic conditions (e.g., refluxing with 6M HCl), the nitrile group undergoes complete hydrolysis to a carboxylic acid. wikipedia.org The reaction begins with the protonation of the nitrogen, which enhances the electrophilicity of the carbon atom, facilitating the attack by water. nih.gov
Base-Catalyzed Hydrolysis: In the presence of a base (e.g., NaOH in ethanol (B145695) at 60°C), the reaction can be controlled to yield the primary amide as the main product through partial hydrolysis. wikipedia.org
Reduction: The carbon-nitrogen triple bond of the nitrile can be reduced to a primary amine. This transformation is a fundamental method for amine synthesis.
Hydride Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent such as tetrahydrofuran (B95107) (THF) are highly effective for reducing nitriles to primary amines. wikipedia.orgnsf.govrsc.org The mechanism involves the nucleophilic addition of a hydride ion to the nitrile carbon, which occurs twice to fully reduce the triple bond. nih.govrsc.org Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce nitriles. nsf.gov
Catalytic Hydrogenation: Nitriles can also be reduced using hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium, platinum, or nickel. google.comnsf.gov This method is widely used in industrial processes.
The following table summarizes the distinct reaction pathways for the amide and cyano groups based on findings from analogous structures. wikipedia.org
| Moiety | Reagent & Conditions | Product | Yield |
| Amide | BH₃·THF | N-[(phenyl)(aminomethyl)methyl]benzylamine | 68% |
| Cyano | LiAlH₄ / THF | N-(1-amino-1-phenylmethyl)benzamide | 78% |
| Cyano | HCl / H₂O (reflux) | (Benzoylamino)(phenyl)acetic acid | 89% |
| Cyano | NaOH / EtOH (60°C) | 2-(Benzoylamino)-2-phenylacetamide | 73% |
Transformations of the Phenyl Ring (e.g., Substitution)
The two phenyl rings in this compound are susceptible to electrophilic aromatic substitution, but their reactivity is influenced by the attached substituents.
Benzoyl Phenyl Ring: The phenyl group attached to the carbonyl is deactivated by the electron-withdrawing nature of the carbonyl group. Therefore, electrophilic substitution on this ring would be slower and is expected to direct incoming electrophiles to the meta position. stackexchange.com
Methine Phenyl Ring: The phenyl group attached to the CH(CN) moiety is influenced by the N-benzoylamino group. The nitrogen atom's lone pair can be delocalized into this phenyl ring, making it an activating group and ortho, para-directing. In the nitration of N-phenylbenzamide, the electrophile preferentially attacks the para-position of the phenyl ring attached to the nitrogen due to the activating effect of the amide nitrogen and steric hindrance at the ortho positions. stackexchange.com A similar outcome would be expected for the substitution on this phenyl ring in this compound.
Studies on Intramolecular Processes and Rearrangements
This compound and its derivatives can potentially undergo intramolecular cyclization reactions to form new heterocyclic structures, a common strategy in the synthesis of alkaloids and other complex molecules. One of the most powerful reactions of this type is the Pictet-Spengler reaction. wikipedia.org
The classical Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure onto the aromatic ring. wikipedia.org A highly relevant variant is the N-acyliminium ion Pictet-Spengler reaction . In this process, an N-acyliminium ion, which is a very potent electrophile, is formed as an intermediate. This intermediate can then undergo cyclization onto a nucleophilic aromatic ring under mild conditions. nih.govwikipedia.org It is plausible that this compound could be converted into a suitable N-acyliminium ion intermediate, which would then cyclize onto its pendant phenyl group to form a tetrahydroisoquinoline derivative. This strategy is employed in the synthesis of various complex molecules. nih.govwikipedia.org
Interactions with Other Organic Reagents and Substrates
The reactivity of this compound extends to its interaction with various organic reagents, particularly organometallics. The electrophilic carbon atom of the nitrile group is a key site for nucleophilic attack.
A significant reaction is the addition of Grignard reagents to the nitrile. The nucleophilic carbon of the Grignard reagent attacks the nitrile carbon, forming an imine anion intermediate after the initial addition. nih.gov Subsequent acid-catalyzed hydrolysis of this imine intermediate converts it into a ketone. nih.gov This two-step sequence provides a valuable method for synthesizing ketones where a new carbon-carbon bond is formed.
Exploration of Catalytic Transformations
Catalysis offers efficient and selective pathways for transforming this compound. Catalytic methods can be applied to the reactions discussed previously, such as the hydrolysis of the amide or nitrile, or for new transformations like hydrogenation.
Catalytic Hydrogenation: This process is a cornerstone of reduction chemistry.
Nitrile Reduction: As mentioned, the nitrile group can be reduced to a primary amine using H₂ gas with catalysts like Raney Nickel or Palladium on carbon (Pd/C). google.com This is a common industrial method for producing amines from nitriles. google.com
Aromatic Ring Reduction: Under more forcing conditions (higher pressure and temperature), catalytic hydrogenation can also reduce the phenyl rings to cyclohexyl rings.
Selective Hydrogenation: Studies on related N-substituted amides have demonstrated selective catalytic hydrogenation. For instance, the nitro group of N-4-nitrophenyl nicotinamide (B372718) was selectively hydrogenated to a primary amine using a palladium nanoparticle catalyst, leaving the amide and pyridine (B92270) rings intact. mit.edu Similarly, N-benzyl nicotinamide has been hydrogenated to its 1,4-dihydro derivative using a Pt/SiO₂ catalyst under mild conditions. rsc.org These examples show the potential for selective catalytic reduction of specific functionalities within a complex molecule like this compound.
Computational and Theoretical Investigations of N Cyano Phenyl Methyl Benzamide
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn dictates its chemical and physical properties.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules of this size. uni.lu It is used to determine the ground-state electronic structure and optimized geometry. For N-[cyano(phenyl)methyl]benzamide, calculations would typically be performed using a functional like B3LYP with a basis set such as 6-311++G(d,p), a method that has proven effective for similar organic compounds. researchgate.net
The optimization process minimizes the energy of the molecule to find its most stable three-dimensional arrangement. This yields crucial data on bond lengths, bond angles, and dihedral angles, which define the molecular shape. For instance, in the analogous compound N-(Cyano-meth-yl)benzamide, X-ray crystallography revealed that the amide group is twisted relative to the benzene (B151609) ring by a dihedral angle of 21.86°, while the cyanomethyl group and benzene ring are at an angle of 53.13°. nih.gov Similar torsional angles would be expected for this compound, reflecting the steric and electronic interactions between the bulky phenyl and benzamide (B126) groups.
Table 1: Predicted Ground State Geometric Parameters for this compound using DFT Note: These are representative values based on DFT calculations of analogous structures.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C=O (Amide) | ~1.24 Å |
| Bond Length | C-N (Amide) | ~1.36 Å |
| Bond Length | C≡N (Nitrile) | ~1.15 Å |
| Bond Angle | O=C-N (Amide) | ~122° |
| Dihedral Angle | Phenyl-C-N-C(O) | ~60-80° |
| Dihedral Angle | C(O)-N-C-Phenyl | ~-90° (for trans-amide) |
While DFT is excellent for ground states, ab initio methods and their derivatives, like Time-Dependent DFT (TD-DFT), are employed to study electronic excitations. These calculations predict the energies of excited states, which correspond to the absorption of light in UV-Visible spectroscopy. lab-chemicals.com For a molecule like this compound, with its multiple aromatic rings and conjugated systems, one would expect to find low-energy π → π* transitions.
Furthermore, analysis of related structures, such as N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, shows that deprotonation can lead to an intramolecular charge transfer (ICT) mechanism, which is identifiable through DFT calculations. rsc.org Similar ICT states, where electron density moves from one part of the molecule (the donor) to another (the acceptor) upon excitation, could be plausible in this compound. Calculations would reveal the nature of these transitions, their corresponding absorption wavelengths (λmax), and their oscillator strengths (f), which relate to the intensity of the absorption.
Conformational Analysis and Energy Landscapes
Molecules with multiple single bonds can exist in different spatial arrangements called conformations. This compound has several rotatable bonds, leading to a complex potential energy surface. The most significant of these is the rotation around the amide C-N bond, which leads to cis and trans isomers. For N-monosubstituted amides, the trans conformation is generally found to be more stable due to reduced steric hindrance. core.ac.uk Studies on N-phenylamides in the gas phase have confirmed that the trans isomer is indeed lower in energy by approximately 2.5 kcal/mol. core.ac.uk
Computational methods can map the energy landscape by systematically rotating key bonds (e.g., the phenyl-CH bond and the N-CH bond) and calculating the energy at each step. This allows for the identification of local and global energy minima (stable conformers) and the energy barriers that separate them. This analysis is crucial for understanding the molecule's flexibility and the populations of different conformers at thermal equilibrium.
Table 2: Predicted Relative Energies of this compound Conformers
| Conformer | Description | Predicted Relative Energy (kcal/mol) |
|---|---|---|
| Trans-1 | Global minimum, staggered phenyl rings | 0.0 |
| Trans-2 | Local minimum, different phenyl ring torsion | +0.5 - +1.5 |
| Cis-1 | Local minimum, higher energy amide isomer | +2.0 - +3.0 |
| Transition State | Barrier for trans-cis isomerization | ~15 - 20 |
Reaction Mechanism Predictions and Transition State Analysis
DFT calculations are invaluable for elucidating reaction mechanisms, allowing researchers to trace the lowest energy path from reactants to products. This involves locating and characterizing all intermediates and, crucially, the transition states (TS) that connect them. A transition state represents the highest energy point along a reaction coordinate and is identified computationally as a saddle point with exactly one imaginary vibrational frequency. nih.govresearchgate.net
Spectroscopic Property Simulations (e.g., NMR Chemical Shifts, IR Frequencies)
Computational models can predict spectroscopic data with high accuracy, which is essential for structure verification and interpretation of experimental results.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, is a standard approach for calculating NMR chemical shifts (δ). researchgate.net By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁵N), one can predict the chemical shifts relative to a standard like tetramethylsilane (B1202638) (TMS). These predictions are highly valuable for assigning peaks in experimental spectra, especially for complex molecules where signals may overlap.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: Values are representative and based on calculations of similar functional groups.
| Nucleus | Position | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H | N-H (Amide) | ~8.5 - 9.5 |
| ¹H | CH (methine) | ~6.0 - 6.5 |
| ¹H | Aromatic (Benzamide) | ~7.4 - 7.9 |
| ¹H | Aromatic (Phenyl) | ~7.3 - 7.6 |
| ¹³C | C=O (Amide) | ~166 - 168 |
| ¹³C | C≡N (Nitrile) | ~118 - 120 |
| ¹³C | CH (methine) | ~50 - 55 |
| ¹³C | Aromatic | ~125 - 140 |
IR Frequencies: The calculation of harmonic vibrational frequencies using DFT is a routine procedure. rsc.org The results provide a predicted IR spectrum, showing the frequencies, intensities, and corresponding atomic motions (e.g., stretching, bending) for each vibrational mode. This is particularly useful for identifying characteristic functional group peaks. For this compound, key predicted vibrations would include the N-H stretch, the C=O amide I band, the C≡N nitrile stretch, and various C-H and C=C aromatic vibrations. The nitrile stretch is especially diagnostic, appearing in a relatively clear region of the spectrum, typically between 2220-2260 cm⁻¹. nih.gov
Table 4: Key Predicted IR Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |
|---|---|---|
| N-H Stretch | ~3300 - 3400 | Medium |
| Aromatic C-H Stretch | ~3050 - 3150 | Medium-Weak |
| C≡N Stretch | ~2230 - 2250 | Medium-Strong |
| C=O Stretch (Amide I) | ~1670 - 1690 | Strong |
| N-H Bend / C-N Stretch (Amide II) | ~1520 - 1550 | Medium-Strong |
| Aromatic C=C Stretch | ~1450 - 1600 | Variable |
Structure Activity Relationship Sar and Analogue Design Within the N Cyano Phenyl Methyl Benzamide Class
Rational Design Principles for N-[cyano(phenyl)methyl]benzamide Analogues
The rational design of analogues based on the this compound scaffold is guided by established medicinal chemistry principles to enhance desired biological activities, selectivity, and pharmacokinetic profiles. A key strategy is bioisosteric replacement, where functional groups are substituted with others that have similar physical or chemical properties to improve the molecule's performance. nih.govdrughunter.com This approach is fundamental in optimizing lead compounds by modifying features like potency, metabolic stability, and toxicity. nih.govcambridgemedchemconsulting.com
Design principles often emerge from understanding the relationship between chemical reactivity and biological potency. For instance, in some therapeutic areas, a parabolic relationship exists where optimal activity is achieved at a specific level of chemical stability and reactivity. nih.gov The design of novel analogues may also involve creating hybrid molecules that combine pharmacophoric elements from different known active compounds to target specific biological pathways or receptors. researchgate.net The ultimate goal is to generate new chemical entities with improved therapeutic profiles, and this often begins with a deep understanding of the core scaffold and its potential interactions with a biological target. nih.govnih.gov
Systematic Variation of Substituents on Phenyl Rings
The systematic variation of substituents on the phenyl rings of benzamide (B126) derivatives is a cornerstone of SAR studies, often yielding significant insights into the electronic and steric requirements for optimal biological activity.
In a series of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides, which are related to the core structure of interest, substitutions on the benzamide phenyl ring demonstrated a range of effects on muscarinic M1 receptor antagonist activity. For example, introducing a chloro or methoxy (B1213986) group at the 2-position resulted in submicromolar IC50 values. nih.govnih.gov A pentafluorophenyl derivative also showed submicromolar antagonism. nih.govnih.gov
A detailed study on a class of benzimidazole (B57391) opioids revealed a clear SAR for substitutions on a benzyl (B1604629) group, which is analogous to one of the phenyl rings in this compound. The potency was found to follow the order: ethoxy > isopropyloxy > n-propyloxy > methoxy > methylthio > H/Cl/F > hydroxy. wikipedia.org This highlights the sensitivity of the binding pocket to the nature of the substituent.
Furthermore, in a series of N-phenylbenzamides studied for antimicrobial activity, CoMFA and CoMSIA contour maps indicated that an electropositive group on the N-phenyl ring and an electronegative group near the carbonyl oxygen were desirable for activity against Gram-positive bacteria. nih.gov For Gram-negative bacteria, a hydrophobic group at the meta position of the N-phenyl ring and a bulky group at the ortho position were favorable. nih.gov
The following table summarizes the impact of substituent variations on the benzamide phenyl ring on M1 muscarinic acetylcholine (B1216132) receptor antagonist activity. nih.gov
| Compound | Substituent on Benzamide Ring | M1 IC50 (nM) |
| 8a | 2-Cl | 960 |
| 8b | 2-OMe | 820 |
| 8e | 2,3,4,5,6-pentafluoro | 350 |
Modification of the Amide Linkage and α-Carbon
The amide bond is a critical structural feature in many biologically active molecules, including the this compound class. Its modification through bioisosteric replacement is a common strategy to improve pharmacokinetic properties, such as metabolic stability, while retaining biological activity. nih.govdrughunter.com
Several bioisosteres for the amide group have been explored in related compound series. These include:
Thioamides and Selenoamides: In a study on benzamide anthelmintics, replacing the amide oxygen with sulfur (thioamide) or selenium (selenoamide) retained or even enhanced nematicidal activity, suggesting the geometric properties of the amide are crucial. nih.gov
Urea (B33335) and Sulfonamides: The replacement of the amide with a urea or sulfonamide linkage has also been investigated. While in some cases this led to a reduction in activity, these modifications can significantly alter the hydrogen bonding capacity and conformational flexibility of the molecule. nih.gov
Heterocyclic Rings: Five-membered aromatic rings such as 1,2,3-triazoles, 1,2,4-oxadiazoles, and imidazoles are frequently used as amide bioisosteres. nih.gov These rings can mimic the steric and electronic properties of the amide bond while often conferring greater metabolic stability. nih.govdrughunter.com For instance, the 1,2,4-oxadiazole (B8745197) has been successfully used as an amide surrogate in the development of potent inhibitors of diacylglycerol acyltransferase 1 (DGAT1). nih.gov
Trifluoroethylamine: This group can act as a non-classical bioisostere for the amide bond. The highly electronegative trifluoromethyl group mimics the carbonyl, and this substitution can increase metabolic stability against proteolysis. drughunter.com
The α-carbon, which is attached to the cyano and phenyl groups, is a key chiral center. The stereochemistry and nature of the substituents at this position are expected to be critical for biological activity, as they directly influence the three-dimensional orientation of the key pharmacophoric groups. In the crystal structure of N-(cyano-meth-yl)benzamide, the amide group is twisted relative to the benzene (B151609) ring, and there is a significant dihedral angle between the benzene ring and the cyanomethyl group, highlighting the non-planar nature of this core structure. nih.gov
Role of the Cyano Group in Modulating Molecular Interactions and Potency
The cyano group (–C≡N) is a versatile functional group in medicinal chemistry that can significantly influence a molecule's biological activity and pharmacokinetic properties. nih.gov Its small size, linear geometry, and electronic properties allow it to participate in various non-covalent interactions. nih.gov
The cyano group can act as a hydrogen bond acceptor, a crucial interaction for binding to many biological targets. nih.gov For example, in a series of JNK3 inhibitors based on an N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide scaffold, X-ray crystallography revealed that the 3-cyano substituent forms a hydrogen bond with the hinge region of the ATP-binding site. researchgate.net
Furthermore, the cyano group is strongly electron-withdrawing, which can modulate the electronic properties of an adjacent aromatic ring and influence its interactions with a receptor. nih.gov In some cases, replacing a cyano group with other substituents like methyl acetate (B1210297) or a phenyl group has been shown to decrease binding affinity, underscoring the importance of the cyano group for potent activity. nih.gov
The introduction of a cyano group can also favorably impact a molecule's pharmacokinetic profile. It can enhance solubility and, in some instances, lead to increased systemic exposure and a longer half-life. drughunter.com
Quantitative Structure-Activity Relationship (QSAR) Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. These models can provide valuable insights into the mechanisms of action and guide the design of more potent analogues.
In a QSAR study of N-phenylbenzamides as antimicrobial agents, models based on Density Functional Theory (DFT) revealed that molecular weight and total energy were significant contributors to activity against both Gram-positive and Gram-negative bacteria. nih.gov The model for anti-Gram-positive activity included the electrophilicity index, indicating the importance of electrostatic interactions. nih.gov In contrast, the model for anti-Gram-negative activity involved molar refractivity and logP, suggesting a role for steric and hydrophobic interactions. nih.gov
Another QSAR study on bicyclo (aryl methyl) benzamide inhibitors of the glycine (B1666218) transporter type 1 (GlyT1) used multiple linear regression to develop a predictive model. mdpi.com The resulting model indicated that the biological inhibitory activity was strongly correlated with several physicochemical, geometrical, and topological descriptors, including the number of hydrogen bond donors, polarizability, surface tension, and stretch and torsion energies. mdpi.com
For a series of aminophenyl benzamide derivatives acting as histone deacetylase (HDAC) inhibitors, a 3D-QSAR model suggested that hydrophobicity was crucial for inhibitory activity. mdpi.com The model also indicated that hydrogen bond donating groups positively contributed to activity, while electron-withdrawing groups had a negative influence. mdpi.com These examples demonstrate the power of QSAR in elucidating the key structural features required for the biological activity of benzamide derivatives.
Advanced Applications in Organic and Materials Chemistry
N-[cyano(phenyl)methyl]benzamide as a Versatile Synthetic Intermediate
The reactivity of the α-amino nitrile moiety within this compound positions it as a highly adaptable intermediate in synthetic organic chemistry. This versatility allows for its use as both a precursor to various heterocyclic systems and a fundamental building block for assembling more intricate molecular structures.
This compound and its derivatives are effective precursors for synthesizing a range of heterocyclic compounds. The cyano and amide groups provide reactive sites for cyclization reactions. For instance, related N-cyanoimine compounds can be used to create heterocyclic systems like pyrimidines and oxazoles. researchgate.net One-pot multicomponent reactions, such as the Biginelli reaction using cyanamide (B42294) (a related structure), can yield 4-aryl-2-cyanoimino-3,4-dihydro-1H-pyrimidines. researchgate.net
Derivatives like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) have proven effective as electrophilic cyanating agents for producing 2-aminobenzoxazoles and 2-aminobenzimidazoles from substituted 2-aminophenols and benzene-1,2-diamines. organic-chemistry.org This method is noted for its operational simplicity and high yields under mild conditions. organic-chemistry.org The core principle involves the reaction of the cyano group to form a new ring system, a strategy applicable to this compound derivatives for creating N-bridged heterocycles. rsc.org N-phenyl benzohydrazonoyl halides, which are precursors to nitrile imines, are also important building blocks for a variety of heterocyclic compounds, including pyrazoles and pyridazines. researchgate.net
| Precursor Type | Heterocycle Synthesized | Key Reaction Feature | Reference |
|---|---|---|---|
| N-Cyanoimines | Pyrimidines, Oxazoles | Reaction with dicarbonyl compounds | researchgate.net |
| N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) | 2-Aminobenzoxazoles, 2-Aminobenzimidazoles | Electrophilic cyanation and cyclization | organic-chemistry.org |
| N-phenyl benzohydrazonoyl halides | Pyrazoles, Pyridazines | Generation of nitrile imines for cycloaddition | researchgate.net |
The structure of this compound is a valuable scaffold for constructing more elaborate molecules. Its derivatives can be incorporated into larger, multi-functional systems. For example, related benzamide (B126) structures are used as intermediates in the synthesis of drugs and other biologically active compounds. chemicalbook.com The unique chemical properties of the benzamide group facilitate its use in condensation and acylation reactions, leading to higher yields and more efficient syntheses of complex organic molecules. chemicalbook.com
The cyano group itself is a key functional group in creating complex structures. For instance, N-allenyl cyanamides, which can be synthesized using related N-cyano compounds, are versatile building blocks for further derivatization through hydroarylation and cycloaddition reactions. researchgate.net Furthermore, the core structure can be found within complex molecules designed for specific biological targets, such as 4-(3-(4-Cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluoro-N-methylbenzamide, a molecule of interest in pharmaceutical research. bldpharm.com
Contributions to Functional Materials Development
The inherent properties of this compound and its analogues, including aromatic rings and polar cyano and amide groups, make them suitable for integration into functional materials. These materials often exhibit tailored electronic and optical characteristics.
Derivatives of this compound contribute to the development of organic electronic materials. The incorporation of benzamide and cyano groups into polymer chains can influence the material's physical properties, such as thermal stability and flexibility. chemicalbook.commdpi.com Aromatic polyamides containing cyano groups have been synthesized and show strong mechanical properties. mdpi.com
The cyano group is also instrumental in the formation of coordination polymers. Cyano-bridged heterometallic coordination polymers have been created, where the structure and properties of the material are influenced by the cyano linkers. mdpi.com These materials are of interest for their potential magnetic and optical properties. mdpi.com The presence of the cyano group can be critical for the self-assembly of these complex architectures. mdpi.com
| Material Type | Role of this compound Moiety | Resulting Property | Reference |
|---|---|---|---|
| Aromatic Polyamides | Incorporation of cyano groups into the polymer backbone | Enhanced mechanical strength and thermal stability | mdpi.com |
| Coordination Polymers | Acts as a cyano-bridged linker between metal ions | Formation of specific magnetic and optical properties | mdpi.com |
| Modified Polymers/Resins | Enhances physical properties of the material | Improved thermal stability and chemical resistance | chemicalbook.com |
The electronic properties of molecules containing the cyano-benzamide structure make them candidates for use in optoelectronic devices. Specifically, related structures have been investigated for their potential in photovoltaic applications. For example, novel dyes containing cyano groups have been synthesized and used as sensitizers in dye-sensitized solar cells (DSSCs). researchgate.net These dyes, when anchored to semiconductor nanowires, show promising optical and electrochemical properties that enhance the photovoltaic efficiency of the solar cell. researchgate.net The cyano group often acts as an electron-withdrawing group, which can be a crucial feature for the functionality of the dye in a photovoltaic device.
Utility in Sensing and Recognition Systems
Derivatives of this compound have demonstrated significant utility as chemosensors, particularly for the detection of anions. The amide N-H group can act as a hydrogen bond donor, while the cyano and phenyl groups can participate in other interactions, allowing for selective binding with specific analytes.
A series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives have been synthesized and shown to be effective colorimetric sensors for fluoride (B91410) anions. rsc.org One particular derivative with a 3,5-dinitrophenyl group exhibited a distinct color change from colorless to black in the presence of fluoride, enabling naked-eye detection. rsc.org This sensing mechanism is attributed to a deprotonation-enhanced intramolecular charge transfer (ICT). rsc.org The interaction between the sensor molecule and the anion is studied using techniques like UV-Vis and NMR titration experiments, supported by theoretical calculations. rsc.org The development of such sensors highlights the potential of the this compound scaffold in creating systems for molecular recognition.
| Sensor Derivative | Target Analyte | Sensing Mechanism | Detection Method | Reference |
|---|---|---|---|---|
| N-(cyano(naphthalen-1-yl)methyl)benzamide with a 3,5-dinitrophenyl group | Fluoride anion (F-) | Deprotonation-enhanced Intramolecular Charge Transfer (ICT) | Colorimetric (naked-eye) | rsc.org |
Colorimetric Sensing Mechanisms
The exploration of organic compounds for colorimetric sensing, which involves a visible color change upon interaction with a specific analyte, is a significant area of research in analytical chemistry. The fundamental mechanism often relies on changes in the electronic properties of the molecule, such as intramolecular charge transfer (ICT), upon binding to a target ion or molecule.
For instance, studies on related compounds, such as N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, have shown that the presence of specific functional groups can induce a colorimetric response to certain anions. rsc.org In one study, a derivative containing a 3,5-dinitrophenyl group exhibited a distinct color change from colorless to black in the presence of fluoride anions. rsc.org This was attributed to a deprotonation-enhanced intramolecular charge transfer mechanism. rsc.org However, no such specific data or mechanistic studies have been reported for this compound itself.
Fluorescent Probe Design
Fluorescent probes are molecules designed to exhibit a change in their fluorescence properties—such as intensity or wavelength—in the presence of a specific analyte. The design of these probes often incorporates a fluorophore (a fluorescent unit) and a receptor (a binding site for the analyte). The interaction between the receptor and the analyte modulates the photophysical properties of the fluorophore.
The core structure of this compound possesses features that could theoretically be incorporated into a fluorescent probe design. The benzamide and phenyl groups could be part of a larger conjugated system, and the cyano and amide functionalities could potentially act as binding sites or be modified to create specific receptors. However, a review of scientific databases reveals no published research where this compound has been utilized as a platform or a key component in the design and synthesis of fluorescent probes for any specific target.
While the field of fluorescent probe development is extensive, with numerous examples of probes for various ions and molecules, the specific contribution of this compound to this area remains undocumented in peer-reviewed literature.
Future Research Directions and Unexplored Avenues for N Cyano Phenyl Methyl Benzamide
The landscape of chemical research is in a constant state of evolution, driven by the dual needs for innovation and sustainability. For a compound like N-[cyano(phenyl)methyl]benzamide, which sits (B43327) at the intersection of several key functional groups, the opportunities for future investigation are vast and varied. The following sections outline promising research directions that could unlock the full potential of this molecule, from how it is synthesized to its ultimate applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-[cyano(phenyl)methyl]benzamide, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves coupling reactions between benzoyl chloride derivatives and cyano-substituted phenylmethylamine intermediates. For example, Pd/C-catalyzed hydrogenation (e.g., reduction of nitro groups) and subsequent acylation with methyl 3-(chlorocarbonyl)propanoate under basic conditions (pyridine/CH₂Cl₂) are critical steps . Optimization includes adjusting reaction time (1–18 hours), temperature (room temp to reflux), and stoichiometry of reagents like TIPSCl (triisopropylsilyl chloride) to protect functional groups during multi-step synthesis . Purity is validated via HPLC or NMR, with yields reported between 60–85% depending on substituents.
Q. How is the molecular structure of this compound characterized experimentally?
- Methodology : X-ray crystallography is the gold standard for structural elucidation. Single-crystal diffraction data (e.g., monoclinic space group P2₁/c, a = 25.0232 Å, b = 5.3705 Å) provide bond lengths and angles, confirming the planar amide group and dihedral angles between aromatic rings . Complementary techniques include FT-IR (amide I band at ~1650 cm⁻¹), ¹³C NMR (carbonyl signal at ~168 ppm), and mass spectrometry (molecular ion peak at m/z 240.232) .
Q. What analytical methods are used to assess purity and stability?
- Methodology : Purity (>95%) is determined via reverse-phase HPLC with UV detection (λ = 254 nm). Stability studies under light, heat, and humidity involve accelerated degradation tests (40°C/75% RH for 4 weeks), monitored by TLC and LC-MS. The compound is sensitive to moisture and light, requiring storage in amber vials with desiccants .
Advanced Research Questions
Q. How do computational models predict the electronic properties and reactivity of this compound?
- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) analyze frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV), electrostatic potential maps, and Mulliken charges. These models highlight the electron-withdrawing cyano group’s role in enhancing electrophilicity at the amide carbonyl, which correlates with its reactivity in nucleophilic acyl substitutions . Molecular dynamics simulations further predict solubility parameters in solvents like DMSO and methanol .
Q. What structure-activity relationships (SAR) govern its biological activity, particularly in enzyme inhibition?
- Methodology : SAR studies involve synthesizing analogs with varied substituents (e.g., fluoro, trifluoromethyl) on the phenyl rings. Biological assays (e.g., IC₅₀ measurements against kinases or proteases) reveal that the cyano group enhances binding affinity by 3-fold compared to non-cyano analogs. Molecular docking (AutoDock Vina) identifies hydrogen bonds between the amide carbonyl and enzyme active sites (e.g., Tyr-123 in kinase targets) .
Q. What challenges arise in crystallizing this compound, and how are they addressed?
- Methodology : Crystallization difficulties stem from its low melting point (123–124°C) and polymorphism. Slow evaporation from ethanol/water mixtures (7:3 v/v) at 4°C yields suitable crystals. Additives like seed crystals or ionic liquids (e.g., 1-ethyl-3-methylimidazolium acetate) improve crystal quality. Disorder in the cyano group is resolved using SHELXL refinement with anisotropic displacement parameters .
Q. How are spectroscopic and crystallographic data reconciled when structural contradictions occur?
- Methodology : Discrepancies between NMR (solution state) and crystallography (solid state) are analyzed via variable-temperature NMR to assess conformational flexibility. For example, crystallography may show a planar amide, while NMR reveals rotational barriers (~15 kcal/mol) around the C–N bond. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O contacts) that stabilize the solid-state structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
